molecular formula C16H15FN2O3S B11378029 N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide CAS No. 799259-26-0

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B11378029
CAS No.: 799259-26-0
M. Wt: 334.4 g/mol
InChI Key: OPYPOUMHNODQQC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a methylsulfonyl group, and an indole carboxamide structure

Preparation Methods

The synthesis of N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.

    Formation of the Carboxamide: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indole core, which imparts distinct chemical and biological properties.

Properties

CAS No.

799259-26-0

Molecular Formula

C16H15FN2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C16H15FN2O3S/c1-23(21,22)19-9-8-11-10-12(2-7-15(11)19)16(20)18-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H,18,20)

InChI Key

OPYPOUMHNODQQC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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